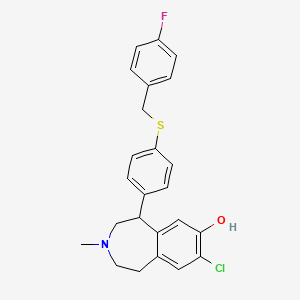
BT-Sch
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BT-Sch is a dopamine D1 and D2 receptor-based imaging agent.
Applications De Recherche Scientifique
Medicinal Applications
BT-Sch compounds have been extensively studied for their pharmacological properties. Their unique bicyclic structure allows for interactions with biological targets, making them promising candidates in drug discovery.
Anticancer Activity
Research indicates that this compound derivatives exhibit notable anticancer properties. For instance, a study demonstrated that specific modifications to the this compound structure enhanced its efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
This compound has also shown potential as an antimicrobial agent. Its derivatives have been tested against a range of pathogens, including bacteria and fungi. The mechanism involves disrupting microbial cell membranes, which leads to cell death .
Neuroprotective Effects
Recent studies suggest that this compound compounds may protect neuronal cells from oxidative stress and neurodegeneration. This is particularly relevant for conditions like Alzheimer's disease, where oxidative damage plays a crucial role .
Material Science Applications
The unique chemical structure of this compound lends itself to various applications in material science, particularly in the development of polymers and nanomaterials.
Polymer Development
This compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer chains enhances mechanical properties and thermal stability, making it suitable for high-performance materials .
Nanocomposites
Research has explored the use of this compound in creating nanocomposites with improved electrical conductivity and thermal properties. These materials are valuable in electronics and energy storage applications .
Agricultural Applications
In agriculture, this compound derivatives are being investigated for their potential as bioinsecticides and herbicides.
Bioinsecticides
Studies have shown that this compound can be formulated into bioinsecticides that target specific pests while minimizing harm to beneficial insects. This selectivity is crucial for sustainable agricultural practices .
Herbicide Development
The herbicidal activity of this compound has also been evaluated, with promising results indicating its effectiveness against common weeds without adversely affecting crop yields .
Case Studies
To further illustrate the applications of this compound, several case studies highlight its effectiveness across different fields:
Propriétés
Numéro CAS |
154540-50-8 |
|---|---|
Formule moléculaire |
C24H23ClFNOS |
Poids moléculaire |
427.9624 |
Nom IUPAC |
8-chloro-5-[4-[(4-fluorophenyl)methylsulfanyl]phenyl]-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C24H23ClFNOS/c1-27-11-10-18-12-23(25)24(28)13-21(18)22(14-27)17-4-8-20(9-5-17)29-15-16-2-6-19(26)7-3-16/h2-9,12-13,22,28H,10-11,14-15H2,1H3 |
Clé InChI |
IZYJWVAIDPHRFD-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)SCC4=CC=C(C=C4)F)O)Cl |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)SCC4=CC=C(C=C4)F)O)Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
7-chloro-8-hydroxy-1-(4'-(4-fluorobenzyl)thiophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine BT-SCH |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















